molecular formula C15H14N4O4S B2388583 N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide CAS No. 868978-59-0

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2388583
CAS No.: 868978-59-0
M. Wt: 346.36
InChI Key: VYBWPDBGXHKDTI-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine core is a significant structure due to its wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyridine core through carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl hydroperoxide (TBHP), and reducing agents like sodium borohydride. Reaction conditions often involve mild temperatures and solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines .

Mechanism of Action

The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrobenzenesulfonamide moiety enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-19(21)13-4-6-14(7-5-13)24(22,23)16-9-8-12-11-18-10-2-1-3-15(18)17-12/h1-7,10-11,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBWPDBGXHKDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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